

Application Note: Quantitative Analysis of Quinine in Tonic Water Using Fluorescence Spectroscopy

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Compound of Interest

Compound Name: Quinine sulfate

Cat. No.: B3057222

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Introduction

Quinine, a naturally occurring alkaloid derived from the bark of the Cinchona tree, is a well-known antimalarial agent and is also used as a flavoring agent in beverages, most notably tonic water, to which it imparts a characteristic bitter taste.^[1] Due to its potential for adverse health effects at high concentrations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set a maximum allowable limit for quinine in beverages to 83 parts per million (ppm).^{[1][2]} Fluorescence spectroscopy offers a highly sensitive and selective method for the quantification of quinine in tonic water, making it an ideal technique for quality control in the beverage industry and for academic research.^[1] Quinine is a fluorescent molecule with distinct excitation and emission spectra, typically exhibiting excitation maxima around 250 nm and 350 nm, and a strong emission maximum at approximately 450 nm in an acidic solution.^[2] This application note provides a detailed protocol for the quantitative analysis of quinine in commercial tonic water samples using fluorescence spectroscopy.

Principle of the Method

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then rapidly returns to its ground state, emitting a photon of a longer wavelength (lower energy). The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte in dilute solutions, a principle that forms the basis for its quantitative analysis.^[2]

For quinine analysis, samples are typically prepared in a dilute acidic medium, such as sulfuric acid, which enhances and stabilizes its fluorescence.^[1] A calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions of known quinine concentrations. The concentration of quinine in an unknown tonic water sample can then be determined by measuring its fluorescence intensity and interpolating the value from the calibration curve.^[3]

Data Presentation

The following tables summarize key quantitative data relevant to the fluorescence analysis of quinine in tonic water.

Table 1: Spectroscopic and Instrument Parameters for Quinine Analysis

Parameter	Value	Reference(s)
Excitation Wavelength (λ_{ex})	~350 nm (or ~250 nm)	[2]
Emission Wavelength (λ_{em})	~450 nm	[2]
Excitation Slit Width	2.5 - 5.0 nm	[2][3]
Emission Slit Width	2.5 - 5.0 nm	[2][3]
PMT Voltage	550 - 600 V	[2][3]

Table 2: Quinine Concentration in Commercial Tonic Water Brands

Tonic Water Brand	Reported Quinine Concentration (ppm)	Reference(s)
Canada Dry	~65 ppm	[4]
Schweppes	~65 ppm	[4]
Commercial Brand 1	61.0 ppm	[3]
Commercial Brand 2	79.9 ppm	[3]
Commercial Brand 3	57.0 ppm	[3]
Commercial Brand 4	64.8 ppm	[3]
Tonic Water 1	65 ± 0.2 ppm	[5]
Tonic Water 2	55 ± 0.2 ppm	[5]
Tonic Water 3	53 ± 0.3 ppm	[5]
Tonic Water 4	53 ± 0.2 ppm	[5]

Table 3: Example Calibration Standard Concentrations

Standard	Concentration (ppm)
Blank	0
Standard 1	0.05
Standard 2	0.2
Standard 3	0.5
Standard 4	1.0
Standard 5	1.5
Standard 6	5.0

Note: The range of calibration standards should encompass the expected diluted concentration of the tonic water sample. The example concentrations are compiled from multiple sources.[2]

[3]

Experimental Protocol

This protocol details the step-by-step methodology for the quantitative analysis of quinine in tonic water.

1. Materials and Reagents

- **Quinine sulfate** dihydrate (or anhydrous quinine)
- Sulfuric acid (H_2SO_4), concentrated
- Deionized water
- Commercial tonic water samples
- Volumetric flasks (various sizes: 50 mL, 100 mL, 250 mL)
- Pipettes (various sizes)
- Quartz cuvettes for fluorescence spectroscopy
- Fluorescence spectrophotometer

2. Preparation of Solutions

2.1. 0.05 M Sulfuric Acid Solution (Diluent)

- Carefully add the required volume of concentrated sulfuric acid to a volume of deionized water to prepare a 0.05 M solution. Safety Note: Always add acid to water, never the other way around. Allow the solution to cool to room temperature.

2.2. Quinine Stock Solution (e.g., 1000 ppm)

- Accurately weigh a precise amount of **quinine sulfate** dihydrate (e.g., 0.121 g for a 1000 ppm quinine solution, accounting for the molecular weight difference if using the dihydrate form).

- Dissolve the weighed quinine in the 0.05 M sulfuric acid solution in a 100 mL volumetric flask and dilute to the mark with the same acid solution. This will be your primary stock solution.

2.3. Working Stock Solution (e.g., 100 ppm)

- Prepare a working stock solution by diluting the primary stock solution. For example, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M sulfuric acid to obtain a 100 ppm solution.

2.4. Calibration Standards

- Prepare a series of calibration standards by further diluting the working stock solution. For the concentrations listed in Table 3, you would perform serial dilutions in volumetric flasks using the 0.05 M sulfuric acid as the diluent.

3. Sample Preparation

3.1. Degassing the Tonic Water

- Before analysis, it is crucial to remove dissolved carbon dioxide from the tonic water samples as it can interfere with the measurement. This can be achieved by vigorously shaking an aliquot of the tonic water in an open container or by using an ultrasonic bath for a few minutes.[\[1\]](#)

3.2. Dilution of Tonic Water Sample

- The concentration of quinine in tonic water is typically high enough to be outside the linear range of the fluorescence detector. Therefore, a dilution is necessary. A common dilution is a 1:100 or 1:50 dilution.[\[2\]](#)[\[3\]](#)
- For a 1:100 dilution, pipette 0.5 mL of the degassed tonic water into a 50 mL volumetric flask and dilute to the mark with 0.05 M sulfuric acid.[\[1\]](#)

4. Instrumental Analysis

4.1. Instrument Setup

- Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.
- Set the instrument parameters as outlined in Table 1. A common excitation wavelength is 350 nm and the emission is monitored at 450 nm.[\[2\]](#)

4.2. Measurement

- Use a quartz cuvette for all measurements.
- First, measure the fluorescence of the blank solution (0.05 M sulfuric acid) and zero the instrument.
- Measure the fluorescence intensity of each of the calibration standards, starting from the least concentrated to the most concentrated.
- Finally, measure the fluorescence intensity of the diluted tonic water sample. It is recommended to perform multiple readings for each sample and standard.

5. Data Analysis

5.1. Calibration Curve

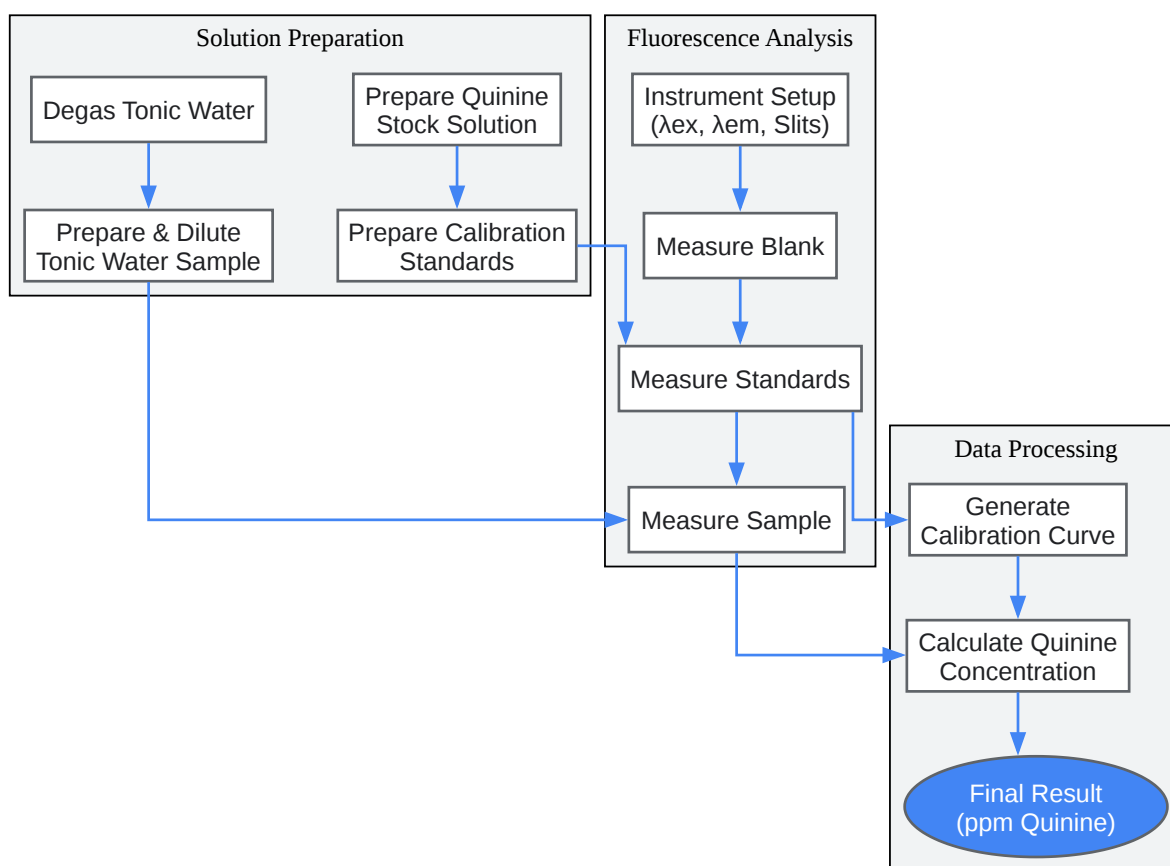
- Plot a graph of fluorescence intensity versus the concentration of the quinine standards.
- Perform a linear regression analysis on the data points to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). A good calibration curve should have an R^2 value of 0.999 or higher.[\[3\]](#)

5.2. Calculation of Quinine Concentration

- Use the equation of the calibration curve to calculate the concentration of quinine in the diluted tonic water sample (x) from its measured fluorescence intensity (y).
- Remember to account for the dilution factor to determine the original concentration of quinine in the undiluted tonic water sample.
 - $\text{Original Concentration} = \text{Calculated Concentration} \times \text{Dilution Factor}$

Visualizations

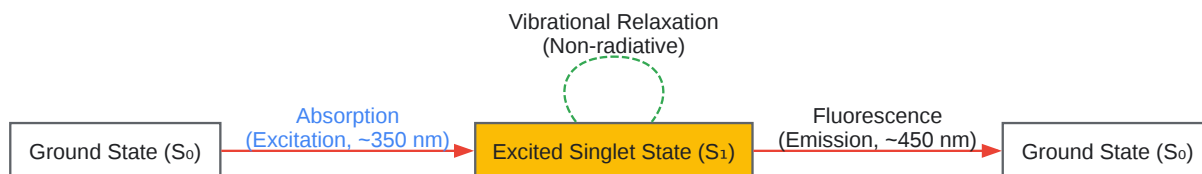
Experimental Workflow



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Caption: Experimental workflow for tonic water analysis.

Signaling Pathway of Fluorescence



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Caption: Jablonski diagram for quinine fluorescence.

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